

# Application Notes: Creatinine Determination via the Jaffe Method Using Picric Acid

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## Compound of Interest

Compound Name: Picrate

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## Introduction

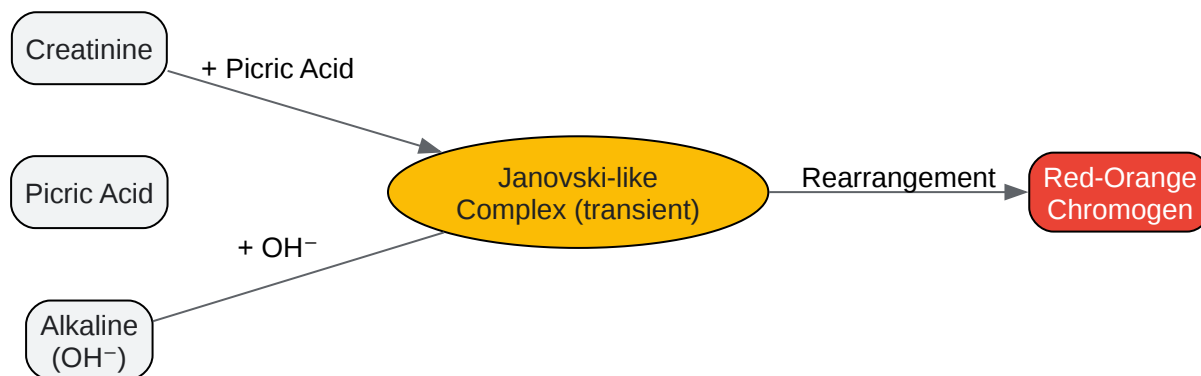
Creatinine, a metabolic byproduct of creatine phosphate in muscle, is a crucial biomarker for assessing renal function.[1] Its clearance from the blood is a key indicator of the glomerular filtration rate (GFR).[2] The Jaffe method, first described by Max Jaffe in 1886, remains a widely used technique for quantifying creatinine levels in biological samples such as serum and urine due to its simplicity, cost-effectiveness, and adaptability to automated systems.[3][4] This colorimetric assay is based on the reaction of creatinine with picric acid in an alkaline medium to produce a characteristic orange-red complex.[3][5][6]

## Principle of the Jaffe Reaction

The core of the Jaffe method lies in the reaction between creatinine and picric acid under alkaline conditions. This reaction forms a reddish-colored Janovski complex.[3][6] The intensity of the color produced is directly proportional to the creatinine concentration in the sample and is typically measured spectrophotometrically at a wavelength of around 500-520 nm.[5][7][8] Kinetic modifications of the Jaffe reaction, which measure the rate of color formation, are often employed to minimize interference from other chromogens present in the sample.[3]

## Chemical Reaction Mechanism

Spectrophotometric, kinetic, and nuclear magnetic resonance studies indicate that alkaline sodium **picrate** and creatinine react to form a 1:1 adduct.[9][10] The forward reaction is first-order with respect to the concentrations of picric acid, hydroxide, and creatinine.[9][10] The proposed mechanism involves the attack of the methylene anion of creatinine on the electron-deficient aromatic ring of the **picrate** ion.[11]



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### *Jaffe Reaction Mechanism*

## Interferences

A significant drawback of the Jaffe method is its susceptibility to interference from various endogenous and exogenous substances that can react with alkaline **picrate**, leading to inaccurate creatinine measurements.[12] These interfering compounds, often referred to as non-creatinine chromogens, include:

- Positive Interferences (falsely elevated results): Glucose, acetone, acetoacetate, pyruvate, ascorbic acid, and certain cephalosporin antibiotics.[2][13][14]
- Negative Interferences (falsely lowered results): Bilirubin.[13][15]

Kinetic modifications and blanking techniques can help to mitigate some of these interferences.[15]

## Experimental Protocols

Below are two common protocols for creatinine determination using the Jaffe method: an endpoint assay and a kinetic assay.

## Protocol 1: Endpoint Jaffe Method

This protocol involves a deproteinization step to remove interfering proteins from the sample.

### 1. Reagents:

- **Picric Acid Solution (Saturated):** Dissolve 13 g of picric acid in 800 ml of hot distilled water, cool, and make up the volume to 1 liter.[\[5\]](#)
- **Sodium Hydroxide (NaOH) Solution (10% w/v):** Dissolve 10 g of NaOH in distilled water and dilute to 100 ml.[\[5\]](#)
- **Alkaline **Picrate** Solution:** Mix 5 volumes of saturated picric acid solution with 1 volume of 10% NaOH solution. Prepare fresh.[\[5\]](#)
- **Sodium Tungstate Solution (10% w/v):** Dissolve 10 g of sodium tungstate in distilled water and dilute to 100 ml.
- **Sulfuric Acid (2/3 N):** Carefully add 1.8 ml of concentrated sulfuric acid to 100 ml of distilled water.
- **Creatinine Stock Standard (1 mg/ml):** Dissolve 100 mg of pure creatinine in 100 ml of 0.1 N HCl.[\[5\]](#)
- **Working Creatinine Standards:** Prepare a series of dilutions from the stock standard (e.g., 0.002, 0.004, 0.006, 0.008, and 0.01 mg/ml) in 0.1 N HCl.

### 2. Sample Preparation (Deproteinization):

- To a centrifuge tube, add 1.0 ml of serum, 1.0 ml of 10% sodium tungstate solution, and 1.0 ml of 2/3 N sulfuric acid.[\[6\]](#)
- Mix thoroughly and centrifuge at 2000 rpm for 5 minutes.[\[6\]](#)
- Collect the clear supernatant (protein-free filtrate).

### 3. Assay Procedure:

- Set up test tubes for a blank, standards, and samples.
- Add 2.0 ml of the protein-free filtrate (or diluted urine) to the sample tubes.
- Add 2.0 ml of each working standard to the respective standard tubes.
- Add 2.0 ml of distilled water to the blank tube.[\[5\]](#)
- To all tubes, add 1.0 ml of alkaline **picrate** solution.[\[5\]](#)
- Mix well and incubate at room temperature for 15-20 minutes for color development.[\[5\]](#)[\[8\]](#)

- Measure the absorbance of the standards and samples against the blank at 520 nm.[5]

#### 4. Calculation:

- Construct a standard curve by plotting the absorbance of the standards against their concentrations.
- Determine the creatinine concentration of the samples from the standard curve.

## Protocol 2: Kinetic Jaffe Method (Automated Analyzer)

This method does not typically require a deproteinization step and is common in clinical chemistry analyzers.

#### 1. Reagents:

- Reagent 1 (R1): Sodium Hydroxide (e.g., 0.29 mol/L).[1]
- Reagent 2 (R2): Picric Acid (e.g., 17.5 mmol/L).[1]
- Working Reagent: Mix equal volumes of R1 and R2. The stability of the working reagent can vary, but a common stability is 15 days at 2-8°C.[1]
- Calibrator: A standard solution of creatinine with a known concentration.

#### 2. Assay Procedure:

- Set the spectrophotometer to read at 492 nm (or a similar wavelength) and maintain a constant temperature (e.g., 37°C).[7]
- Pipette the sample (serum or pre-diluted urine) into a cuvette.
- Add the working reagent to the cuvette and start a timer.
- Take an initial absorbance reading (A1) after a short delay (e.g., 20-30 seconds).[7]
- Take a second absorbance reading (A2) after a fixed time interval (e.g., 60 or 90 seconds). [1][7]
- The rate of change in absorbance ( $\Delta A/\text{min}$ ) is calculated as  $(A2 - A1) / \text{time interval}$ .

#### 3. Calculation:

- The creatinine concentration is calculated using the following formula:  $\text{Creatinine Conc.} = (\Delta A_{\text{sample}} / \Delta A_{\text{calibrator}}) * \text{Calibrator Conc.}$

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#### *General Jaffe Method Workflow*

## Data Presentation

The performance of the Jaffe method can be influenced by reagent concentrations and reaction conditions. Below is a summary of quantitative data from various studies.

Parameter	Endpoint Method	Kinetic Method	Notes
Wavelength	520 nm[5]	492-510 nm[1][7]	
Picric Acid Conc.	Saturated (~1.2%)[5]	17.5 - 20 mmol/L[1][16]	Using 0.03 M picric acid in 70% ethanol can extend linearity. [17]
NaOH Conc.	~1.7 N in final mix	0.2 - 0.32 mol/L[7][16]	Optimal NaOH concentration varies for serum, urine, and standards.[8]
Incubation Time	15-20 minutes[5][8]	N/A (rate measurement)	
Measurement Window	N/A	e.g., 20-80 seconds[7]	A defined time interval is used to minimize interference.
Linearity	Dependent on conditions	Up to 35 mg/dL[1]	Can be extended with optimized reagents. [17]
Sensitivity	Dependent on conditions	1 mg/dL $\approx$ 0.0407 $\Delta A/\text{min}$ [1]	

## Method Optimization and Considerations

- **Reagent Concentration:** The concentrations of both picric acid and sodium hydroxide can be optimized to improve sensitivity and linearity.[18] For instance, using a 0.03 M picric acid solution in 70% ethanol has been shown to extend the linear range of the calibration curve. [17]
- **Temperature Control:** The Jaffe reaction is temperature-sensitive. Maintaining a constant temperature during the assay is crucial for reproducible results, especially for the kinetic method.[7]

- Sample Type: The optimal concentration of NaOH may differ for serum, urine, and standards due to the varying acidity of these samples.[8]
- Interference Management: For samples with high levels of interfering substances, alternative methods such as enzymatic assays or HPLC may be more appropriate.[12][19]

## Conclusion

The Jaffe method, utilizing picric acid, remains a fundamental and widely practiced technique for creatinine determination. While its susceptibility to interferences necessitates careful protocol adherence and awareness of its limitations, its simplicity and cost-effectiveness ensure its continued relevance in research and clinical diagnostics. The kinetic modification of the Jaffe reaction is generally preferred for its ability to reduce the impact of non-creatinine chromogens, offering improved accuracy in most settings.

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